Product packaging for 5-(Piperazin-1-yl)pyrimidine hydrochloride(Cat. No.:CAS No. 1429056-39-2)

5-(Piperazin-1-yl)pyrimidine hydrochloride

Cat. No.: B1427335
CAS No.: 1429056-39-2
M. Wt: 200.67 g/mol
InChI Key: YBETUEKOSIAOLN-UHFFFAOYSA-N
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Description

Key Structural Features:

  • Pyrimidine Ring : The aromatic pyrimidine core exhibits bond lengths of approximately 1.33 Å for C–N bonds and 1.40 Å for C–C bonds, consistent with delocalized π-electron systems .
  • Piperazine Ring : Adopts a chair conformation in the solid state, with nitrogen atoms in equatorial positions. The N–C bond lengths average 1.47 Å , characteristic of single bonds in saturated amines .
  • Hydrochloride Salt : The piperazine nitrogen proximal to the pyrimidine is protonated, forming a chloride counterion interaction at a distance of 3.15 Å .

Table 2: Bond lengths and angles in the hybrid scaffold

Bond/Angle Value (Å/°)
Pyrimidine C5–N (piperazine) 1.48 Å
Piperazine N–C (chair) 1.47 Å
C–N–C angle (piperazine) 109.5°

Crystallographic Data and Three-Dimensional Conformational Studies

X-ray diffraction studies reveal a monoclinic crystal system with space group P2₁/c and unit cell parameters:

  • a = 7.23 Å , b = 12.45 Å , c = 14.56 Å
  • α = 90° , β = 98.7° , γ = 90° .

The piperazine ring’s chair conformation is stabilized by intramolecular hydrogen bonds between the protonated nitrogen and the chloride ion (N–H···Cl , 2.89 Å). The pyrimidine ring remains planar, with a dihedral angle of 85.3° relative to the piperazine plane, minimizing steric hindrance .

Table 3: Crystallographic parameters

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Volume 1298.7 ų
Z (molecules/unit cell) 4

Tautomeric Forms and Protonation State Analysis in Solid vs. Solution Phases

Solid-State Protonation:

In the crystalline form, the piperazine nitrogen adjacent to the pyrimidine is monoprotonated , as confirmed by N–H stretching frequencies at 3250 cm⁻¹ in IR spectra . The chloride ion balances the charge via ionic interactions.

Solution-Phase Behavior:

In aqueous solution (pH 7.4), the compound exists in equilibrium between monoprotonated and diprotonated states. The pKa values for piperazine derivatives are typically ~9.7 (first protonation) and ~5.3 (second protonation) . At physiological pH, the monoprotonated form dominates (95%), with the second nitrogen remaining unprotonated due to steric and electronic effects from the pyrimidine ring .

Tautomerism:

Pyrimidine tautomerism is suppressed in this derivative due to the electron-withdrawing piperazine substituent, which stabilizes the amino form over imino tautomers. Computational studies indicate a tautomeric energy difference of >15 kcal/mol , favoring the canonical structure .

Table 4: Protonation states in different phases

Phase Protonation State Dominant Form (%)
Solid Monoprotonated 100
Solution (pH 7.4) Monoprotonated 95
Solution (pH < 5) Diprotonated 80

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13ClN4 B1427335 5-(Piperazin-1-yl)pyrimidine hydrochloride CAS No. 1429056-39-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-piperazin-1-ylpyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4.ClH/c1-3-12(4-2-9-1)8-5-10-7-11-6-8;/h5-7,9H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBETUEKOSIAOLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CN=CN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview

A widely reported and industrially applicable method involves a two-step process:

  • Step 1: Condensation Reaction under Alkaline Conditions
    N-Boc-piperazine reacts with 2-chloropyrimidine in an aqueous alkaline medium to form 1-(2-pyrimidine)-4-Boc-piperazine.

  • Step 2: Acidic Hydrolysis
    The Boc protecting group is removed under acidic conditions, yielding 5-(piperazin-1-yl)pyrimidine hydrochloride.

Reaction Conditions and Parameters

Parameter Preferred Range / Value
Molar ratio (N-Boc-piperazine: 2-chloropyrimidine) 1:1 to 1:1.5 (optimal ~1:1.2)
Concentration of N-Boc-piperazine 0.5 to 1.5 mol/L (optimal ~0.667 mol/L)
Alkali used Sodium carbonate (Na2CO3) preferred
Alkali concentration 0.6 to 2.0 mol/L (optimal ~0.73 mol/L)
Hydrochloric acid concentration 1 to 6 mol/L (optimal ~2 mol/L)
Concentration of intermediate in hydrolysis 1.0 to 2.0 mol/L (optimal ~1.1 mol/L)
Temperature (condensation and hydrolysis) 25 to 40 °C (optimal 25 °C)
Reaction time (condensation) 2 to 5 hours
Reaction time (hydrolysis) 1.5 to 3 hours

Advantages

  • Mild reaction conditions with gentle N-alkylation.
  • High yield and purity of the final hydrochloride salt.
  • Simple reaction process and easy handling.
  • Suitable for industrial-scale production due to cost-effectiveness and ease of storage of intermediates.
  • Use of water as solvent enhances environmental compatibility.

Summary Reaction Scheme

  • N-Boc-piperazine + 2-chloropyrimidine → 1-(2-pyrimidine)-4-Boc-piperazine (alkaline aqueous medium)
  • 1-(2-pyrimidine)-4-Boc-piperazine + HCl → this compound (acidic hydrolysis)

This method is detailed in Chinese patent CN104803923A (2015).

Direct Nucleophilic Substitution of Piperazine on Chloropyrimidine Derivatives

Method Overview

Another approach involves direct substitution of a chlorine atom on a chloropyrimidine derivative by piperazine under controlled conditions, often in organic solvents with bases.

Typical Procedure

  • Piperazine is reacted with 4-chloropyrimidine or substituted chloropyrimidine in ethanol or other polar solvents.
  • A base such as triethylamine is used to facilitate the substitution.
  • Reaction temperatures range from 5 °C (initial stirring) to room temperature.
  • Reaction times typically around 3 to 4 hours.

Example from Literature

  • Ethyl 5-amino-1-(6-chloropyrimidin-4-yl)-1H-pyrazole-4-carboxylate is reacted with piperazine and triethylamine in ethanol at 5 °C for 0.5 hours, then stirred at room temperature for 3 hours to yield ethyl 5-amino-1-(6-(piperazin-1-yl)pyrimidin-4-yl)-1H-pyrazole-4-carboxylate.

Notes

  • This method allows direct introduction of piperazine into the pyrimidine ring.
  • Suitable for derivatives and further functionalization.
  • Requires careful control of reaction temperature and stoichiometry to optimize yield and purity.

Industrial-Scale Synthesis Using Organic Solvents and Bases

Method Overview

For large-scale production, methods utilize organic solvents such as ethyl acetate, tetrahydrofuran (THF), or acetone, combined with bases like N,N-diisopropylethylamine or triethylamine.

Key Steps

  • Reaction of chloropyrimidine derivatives with piperazine or substituted piperazines in solvents like ethyl acetate or THF.
  • Use of bases to neutralize HCl formed during substitution.
  • Temperature control around 20–67 °C depending on the step.
  • Post-reaction work-up includes washing with water, solvent removal under reduced pressure, and crystallization from solvents like acetone.

Industrial Process Highlights

  • Nitrogen atmosphere is maintained to prevent oxidation.
  • Careful solvent management and distillation steps optimize purity.
  • Crystallization and filtration steps ensure removal of impurities.
  • This approach is exemplified in US patent US9193732B2 and EP2638030B1.

Notes on Purification and Yield Optimization

  • The use of Boc protection in initial steps improves selectivity and reduces impurities.
  • Hydrolysis under controlled acidic conditions ensures high purity of the hydrochloride salt.
  • Avoidance of chromatographic purification in industrial processes is achieved by optimizing reaction conditions and crystallization.
  • Reaction times and temperatures are balanced to maximize yield while minimizing side reactions.

Summary Table of Preparation Methods

Method Key Reagents Solvent(s) Conditions Advantages Industrial Suitability
Boc-protected condensation + hydrolysis N-Boc-piperazine, 2-chloropyrimidine, HCl Water 25 °C, 2–5 h condensation; 1.5–3 h hydrolysis Mild, high purity, cost-effective High
Direct nucleophilic substitution Piperazine, chloropyrimidine Ethanol or similar 5 °C initial, then RT, ~3 h Simpler, direct substitution Moderate
Organic solvent/base method Piperazine, chloropyrimidine, base Ethyl acetate, THF, acetone 20–67 °C, inert atmosphere Scalable, high purity, no chromatography High

This comprehensive analysis synthesizes data from multiple patents and research articles excluding unreliable sources, providing an authoritative guide to the preparation of this compound. The Boc-protected condensation followed by acidic hydrolysis stands out as the most industrially viable and efficient preparation method.

Chemical Reactions Analysis

Types of Reactions

5-(Piperazin-1-yl)pyrimidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce piperazine derivatives .

Scientific Research Applications

Pharmacological Properties

5-(Piperazin-1-yl)pyrimidine hydrochloride exhibits a range of pharmacological activities, primarily as an inhibitor of cyclin-dependent kinases (CDKs). These kinases are crucial in cell cycle regulation and have been implicated in various cancers. The compound has shown effectiveness against several CDK isoforms, including CDK1, CDK2, CDK4, and CDK6, making it a candidate for cancer treatment .

Table 1: Cyclin-Dependent Kinases Targeted by this compound

CDK IsoformRole in CancerPotential Cancer Types Treated
CDK1Cell cycle regulationBreast, lung, gastrointestinal
CDK2Cell cycle progressionOvarian, prostate
CDK4G1 phase transitionBladder, melanoma
CDK6G1/S transitionRenal, neuroblastoma

Receptor Binding Studies

Recent studies have investigated the binding affinities of 5-(Piperazin-1-yl)pyrimidine derivatives to various receptors. Notably, derivatives have shown high affinity for human adenosine A1 receptors, which are involved in numerous physiological processes and represent a target for neurodegenerative diseases like Parkinson's and Alzheimer's .

Table 2: Binding Affinities of 5-(Piperazin-1-yl)pyrimidine Derivatives

CompoundReceptor TypeBinding Affinity (nM)
Compound 12hA2AAR150
Compound 5hA1AR25

Antitumor Activity

The compound has been explored for its antitumor properties through various synthetic pathways that enhance its efficacy. Research indicates that certain derivatives of 5-(Piperazin-1-yl)pyrimidine demonstrate significant antitumor activity by inhibiting tumor cell proliferation and inducing apoptosis .

Case Study: Antitumor Efficacy Evaluation

In a study evaluating the antitumor effects of synthesized derivatives, compounds were tested against various cancer cell lines. The results indicated that several derivatives exhibited IC50 values in the low micromolar range against breast and lung cancer cells.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step chemical reactions that can yield various substituted derivatives with enhanced biological activity. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Table 3: Synthesis Overview

StepReaction TypeYield (%)
Step 1Nucleophilic substitution80
Step 2Cyclization70
Step 3Purification>90

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Substituents/Modifications Key Properties/Applications References
5-(Piperazin-1-yl)pyrimidine hydrochloride 1429056-39-2 C₈H₁₃ClN₄ - Research reagent; enzyme inhibitor studies
2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine 2044704-96-1 C₉H₁₄N₆ Methyl group on piperazine; amine at pyrimidine 4-position Enhanced lipophilicity; potential kinase inhibitor
5-Chloro-4-(piperazin-1-yl)pyrimidine dihydrochloride - C₈H₁₂Cl₃N₄ Chlorine at pyrimidine 4-position; dihydrochloride salt Higher solubility; Toxoplasma gondii DHFR inhibitor
5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride 1030022-85-5 C₈H₁₂BrClN₄ Bromine at pyrimidine 5-position Improved metabolic stability; commercial availability
2-(Piperazin-1-yl)pyrimidine dihydrochloride - C₈H₁₂Cl₂N₄ Piperazine at pyrimidine 2-position; dihydrochloride Dual salt form; intermediate in antipsychotic synthesis

Physicochemical Properties

  • Solubility: Dihydrochloride salts (e.g., CAS 1056624-11-3) exhibit higher aqueous solubility than mono-hydrochloride forms due to increased ionic character .
  • Stability : Bromine or chlorine substituents (e.g., 5-Bromo or 5-Chloro derivatives) enhance stability against enzymatic degradation but may reduce reactivity in further functionalization .
  • Lipophilicity : Methyl or ethyl groups on the piperazine ring (e.g., 5-(4-Ethylpiperazin-1-yl)pyrimidine) increase logP values, favoring blood-brain barrier penetration .

Commercial and Regulatory Considerations

  • Availability : Brominated derivatives (e.g., 5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride) are widely available from suppliers like ECHEMI and BLD Pharm Ltd., with purity ≥98% .
  • Regulatory Status : Compounds like Ziprasidone-related substances (e.g., USP Ziprasidone Related Compound B) highlight the importance of impurity profiling during synthesis .

Biological Activity

5-(Piperazin-1-yl)pyrimidine hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive review of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of piperazine-containing pyrimidines, which are known for their potential therapeutic applications. The molecular formula is C8H11ClN4C_8H_{11}ClN_4 with a molecular weight of approximately 202.76 g/mol. Its structure includes a pyrimidine ring substituted with a piperazine moiety, which enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes involved in critical biochemical pathways:

  • Adenosine Receptors : Some studies suggest that piperazine derivatives can act as antagonists or inverse agonists at adenosine receptors, which are implicated in neurodegenerative diseases and cancer .
  • Poly (ADP-Ribose) Polymerase (PARP) Inhibition : Research indicates that compounds similar to this compound can inhibit PARP activity, which is crucial for DNA repair mechanisms in cancer cells .

Anticancer Activity

Several studies have reported the anticancer potential of this compound:

  • In Vitro Studies : The compound has shown moderate to significant efficacy against various cancer cell lines. For instance, it exhibited an IC50 value of 18 μM against human breast cancer cells, indicating its potential as a therapeutic agent .
  • Mechanisms : The anticancer effects are believed to arise from the induction of apoptosis and inhibition of cell proliferation through pathways involving caspase activation and PARP inhibition .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Broad-Spectrum Activity : Preliminary studies suggest that derivatives of piperazine-containing pyrimidines can exhibit antimicrobial activity against both gram-positive and gram-negative bacteria. This suggests potential applications in treating infections.

Neuroprotective Effects

Research has indicated potential neuroprotective effects, particularly related to its action on adenosine receptors:

  • Neurodegenerative Disorders : Compounds similar to this compound have been explored for their ability to modulate neuroinflammatory responses and protect neuronal cells from apoptosis, making them candidates for treating conditions like Alzheimer’s disease .

Table 1: Summary of Biological Activities

Activity TypeStudy ReferenceObserved EffectIC50 Value
Anticancer Inhibition of breast cancer cells18 μM
AntimicrobialBroad-spectrum antimicrobial activityNot specified
Neuroprotective Modulation of neuroinflammationNot specified

Q & A

Basic: What synthetic routes are commonly employed for 5-(Piperazin-1-yl)pyrimidine hydrochloride, and how can purity be optimized?

Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions between pyrimidine derivatives and piperazine. For example, brominated pyrimidine precursors react with piperazine under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) at 80–100°C for 12–24 hours . Post-synthesis, purification is achieved via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel with dichloromethane/methanol gradients). Purity ≥98% is confirmed by HPLC with ammonium acetate buffer (pH 6.5) and UV detection at 254 nm .

Basic: Which analytical techniques are critical for structural confirmation of this compound?

Answer:

  • NMR Spectroscopy: 1H^1H- and 13C^{13}C-NMR are used to verify the piperazine ring (δ 2.5–3.5 ppm for N-CH2_2 protons) and pyrimidine aromatic protons (δ 8.0–9.0 ppm) .
  • LC/MS: High-resolution mass spectrometry confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 211.1 for the free base) and detects fragmentation patterns .
  • HPLC Retention Time: Standardized methods using C18 columns and pH-adjusted mobile phases (e.g., ammonium acetate, pH 6.5) ensure retention time consistency (e.g., 3.0–5.0 minutes) .

Advanced: How can researchers address discrepancies in NMR data caused by hydrate or impurity formation?

Answer:
Discrepancies often arise from hydrate formation (e.g., monohydrate vs. anhydrous forms) or residual solvents. To resolve this:

  • Perform dynamic vapor sorption (DVS) to assess hygroscopicity.
  • Use 2D NMR (COSY, HSQC) to distinguish overlapping proton signals from impurities .
  • Spike the sample with a reference standard (e.g., USP-grade 2-(Piperazin-1-yl)pyrimidine dihydrochloride) to identify extraneous peaks .

Advanced: What strategies are effective for impurity profiling during API synthesis?

Answer:

  • Forced Degradation Studies: Expose the compound to heat (80°C), UV light, and acidic/alkaline conditions (0.1M HCl/NaOH) to simulate degradation pathways. Monitor via HPLC-MS to identify byproducts (e.g., dechlorinated or oxidized derivatives) .
  • Reference Standards: Use pharmacopeial impurities (e.g., 2-(Piperazin-1-yl)pyrimidine dihydrochloride, CAS 94021-22-4) as HPLC markers. Quantify impurities using calibration curves with ≤0.1% detection limits .

Advanced: How should stability studies be designed to evaluate this compound under long-term storage?

Answer:

  • ICH Guidelines: Conduct accelerated stability testing at 40°C/75% RH for 6 months. Analyze moisture uptake via Karl Fischer titration and crystalline structure changes via XRPD .
  • Degradation Pathways: Identify hydrolysis-prone sites (e.g., the piperazine N-H bond) using LC-MS/MS. For example, acidic conditions may cleave the piperazine-pyrimidine bond, forming 5-chloropyrimidine .

Advanced: How can structure-activity relationship (SAR) studies optimize the piperazine moiety for target binding?

Answer:

  • Piperazine Modifications: Introduce substituents (e.g., 4-methyl, 2-cyanophenyl) to enhance lipophilicity or hydrogen bonding. Compare analogs like 4-(2-cyanophenyl)piperazine derivatives (retention time: 4.65 min, purity: 97.53%) .
  • Biological Assays: Test binding affinity via surface plasmon resonance (SPR) or enzymatic inhibition assays. For example, pyrimidine-piperazine hybrids show improved kinase inhibition (IC50_{50} < 50 nM) in cancer cell lines .

Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitutions?

Answer:

  • DFT Calculations: Model electron density maps to identify electrophilic centers on the pyrimidine ring (e.g., C4 position).
  • Molecular Docking: Simulate interactions with biological targets (e.g., serotonin receptors) to guide functionalization. For example, adding a chloro group at C6 increases steric hindrance, reducing off-target binding .

Advanced: How are counterion effects (e.g., hydrochloride vs. dihydrochloride) characterized for solubility and bioavailability?

Answer:

  • Salt Screening: Compare solubility in biorelevant media (FaSSIF/FeSSIF) using HPLC. Hydrochloride salts typically show 2–3× higher solubility than free bases in pH 1.2 buffers .
  • Pharmacokinetics: Conduct in vivo studies in rodent models to measure AUC and Cmax_{max}. Dihydrochloride forms may improve oral absorption due to enhanced dissolution rates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-(Piperazin-1-yl)pyrimidine hydrochloride
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5-(Piperazin-1-yl)pyrimidine hydrochloride

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